molecular formula C12H13NNa2O6S B14477994 Disodium N-((p-tolyl)sulphonyl)-L-glutamate CAS No. 66104-42-5

Disodium N-((p-tolyl)sulphonyl)-L-glutamate

Cat. No.: B14477994
CAS No.: 66104-42-5
M. Wt: 345.28 g/mol
InChI Key: HEBHJTRJCWUUQW-XRIOVQLTSA-L
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Description

Disodium N-((p-tolyl)sulphonyl)-L-glutamate is an organosulfur compound that features a sulfonamide group attached to a glutamate backbone. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. The presence of the sulfonamide group imparts unique chemical properties, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium N-((p-tolyl)sulphonyl)-L-glutamate typically involves the reaction of p-toluenesulfonyl chloride with L-glutamic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently neutralized to form the disodium salt. The reaction conditions often require controlled temperatures and pH to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The final product is typically purified through crystallization or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Disodium N-((p-tolyl)sulphonyl)-L-glutamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH .

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

Disodium N-((p-tolyl)sulphonyl)-L-glutamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Disodium N-((p-tolyl)sulphonyl)-L-glutamate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Disodium N-((p-tolyl)sulphonyl)-L-glutamate include:

Uniqueness

This compound is unique due to its specific combination of the sulfonamide group with the L-glutamate backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further highlight its uniqueness .

Properties

CAS No.

66104-42-5

Molecular Formula

C12H13NNa2O6S

Molecular Weight

345.28 g/mol

IUPAC Name

disodium;(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioate

InChI

InChI=1S/C12H15NO6S.2Na/c1-8-2-4-9(5-3-8)20(18,19)13-10(12(16)17)6-7-11(14)15;;/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17);;/q;2*+1/p-2/t10-;;/m0../s1

InChI Key

HEBHJTRJCWUUQW-XRIOVQLTSA-L

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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